(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
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Overview
Description
(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is an organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran ring fused with a cyclohexane carboxylate group, which may contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Cyclohexanecarboxylate Group: This can be done through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzofuran ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors may lead to the development of new treatments for diseases.
Industry
Industrially, the compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
- (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
- (2Z)-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Uniqueness
The uniqueness of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate lies in its methoxybenzylidene group, which may impart distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C23H22O5/c1-26-19-10-6-5-9-16(19)13-21-22(24)18-12-11-17(14-20(18)28-21)27-23(25)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3/b21-13- |
InChI Key |
JTPTYEFPCBPZTE-BKUYFWCQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Origin of Product |
United States |
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